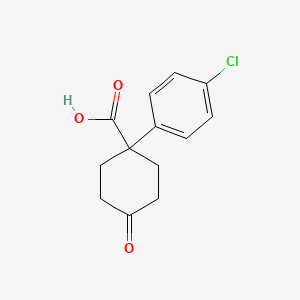
1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
概要
説明
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanone ring, which is further connected to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or nitration reactions often use reagents like chlorine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action .
類似化合物との比較
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
4-Chlorobenzaldehyde: Similar aromatic ring structure but lacks the cyclohexanone and carboxylic acid groups.
Cyclohexanone derivatives: Compounds with similar cyclohexanone rings but different substituents.
Uniqueness: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is unique due to its combination of a chlorophenyl group, a cyclohexanone ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
生物活性
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, also known by its CAS number 854446-73-4, is a compound that has garnered interest in various biological and pharmaceutical applications. Its molecular formula is C13H13ClO3, with a molecular weight of approximately 252.69 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C13H13ClO3
- Molecular Weight : 252.69 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 431.9 ± 45.0 °C at 760 mmHg
- Melting Point : Not available
Biological Mechanisms
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : This compound has been studied for its potential as an inhibitor of prolylcarboxypeptidase, an enzyme implicated in several physiological processes including peptide metabolism and immune response modulation .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens remains limited.
- Anti-inflammatory Effects : The presence of the chlorophenyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Studies and Experimental Data
Several studies have investigated the biological implications of this compound:
- Study on Prolylcarboxypeptidase Inhibition : A notable study highlighted the inhibitory effects of related compounds on prolylcarboxypeptidase, suggesting that this compound may exhibit similar properties . The study utilized various assays to quantify enzyme activity in the presence of the compound.
- Pharmacological Evaluation : In a pharmacological context, compounds structurally related to this compound were evaluated for their anti-inflammatory and analgesic activities in animal models. Results indicated significant reductions in inflammation markers, warranting further exploration of this compound's therapeutic potential.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYDNMYCXJKDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














